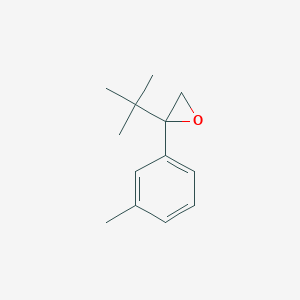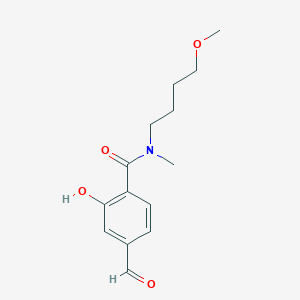
4-Formyl-2-hydroxy-N-(4-methoxybutyl)-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Formyl-2-hydroxy-N-(4-methoxybutyl)-N-methylbenzamide, also known as FMME, is a chemical compound with potential applications in scientific research. It belongs to the class of benzamide derivatives and has a molecular formula of C16H23NO4. FMME has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.
Mecanismo De Acción
The mechanism of action of 4-Formyl-2-hydroxy-N-(4-methoxybutyl)-N-methylbenzamide is not fully understood, but it has been suggested to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. This compound has also been shown to inhibit the migration and invasion of cancer cells. In addition, this compound has been shown to increase the acetylation of histones, which can lead to changes in gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Formyl-2-hydroxy-N-(4-methoxybutyl)-N-methylbenzamide has several advantages for laboratory experiments, including its low toxicity and selectivity for cancer cells. However, it also has some limitations, including its low solubility in water and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 4-Formyl-2-hydroxy-N-(4-methoxybutyl)-N-methylbenzamide, including the development of more efficient synthesis methods, the investigation of its mechanism of action, and the evaluation of its potential applications in cancer therapy. Further studies are also needed to determine the optimal dosage and administration of this compound for cancer treatment. In addition, the potential use of this compound as a fluorescent probe for imaging cancer cells warrants further investigation.
Conclusion
In conclusion, this compound is a chemical compound with potential applications in scientific research, particularly in the field of cancer research. It has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments. Further studies are needed to fully understand the potential of this compound in cancer therapy and to develop more efficient synthesis methods.
Métodos De Síntesis
4-Formyl-2-hydroxy-N-(4-methoxybutyl)-N-methylbenzamide has been synthesized using different methods, including the reaction of 4-methoxybutylamine with 4-formyl-2-hydroxybenzoic acid, followed by methylation of the resulting amide with dimethyl sulfate. Another method involves the reaction of 4-methoxybutylamine with 4-formyl-2-hydroxybenzoic acid methyl ester, followed by hydrolysis of the resulting ester to obtain this compound. The purity and yield of this compound can be improved by using different solvents, reaction times, and temperatures.
Aplicaciones Científicas De Investigación
4-Formyl-2-hydroxy-N-(4-methoxybutyl)-N-methylbenzamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been studied for its potential use as a fluorescent probe for imaging cancer cells.
Propiedades
IUPAC Name |
4-formyl-2-hydroxy-N-(4-methoxybutyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-15(7-3-4-8-19-2)14(18)12-6-5-11(10-16)9-13(12)17/h5-6,9-10,17H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFCHCCBYVFSNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCOC)C(=O)C1=C(C=C(C=C1)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

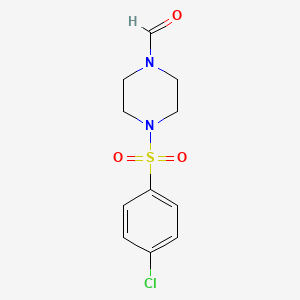

![2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2869182.png)

![6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2869184.png)

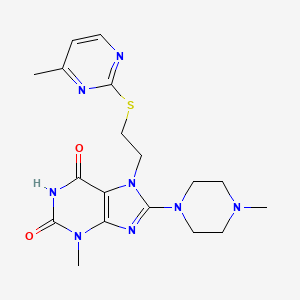

![N-(4-fluorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2869192.png)
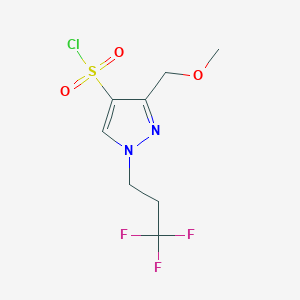
![2-chloro-N-[2-(2-oxopyrrolidin-1-yl)-1-phenylethyl]pyridine-4-carboxamide](/img/structure/B2869195.png)
![2-Chloro-N-[1-(6-morpholin-4-ylpyrimidin-4-yl)piperidin-3-yl]propanamide](/img/structure/B2869196.png)
![2-[[1-(2,2-Difluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid](/img/structure/B2869199.png)
